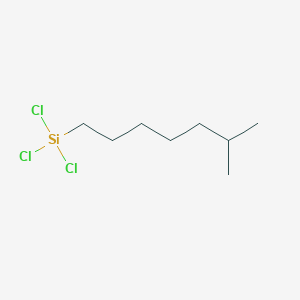

Trichloro(6-methylheptyl)silane

Description

General Significance of Organosilanes in Contemporary Science

Organosilanes are a class of chemical compounds that feature at least one stable silicon-carbon (Si-C) bond. nih.gov This fundamental structural characteristic imparts a unique combination of organic and inorganic properties, making them indispensable in modern materials science, nanotechnology, and biomedical applications. researchgate.net Their versatility allows them to act as coupling agents, adhesion promoters, crosslinking agents, and surface modifiers. rsc.orgdtic.mil

In materials science, organosilanes are crucial for developing protective coatings that enhance corrosion resistance, water repellency (hydrophobicity), and durability on substrates like metals, glass, and ceramics. researchgate.net They achieve this by forming strong, covalent Si-O-Si bonds with the substrate surface. dtic.mil Furthermore, the ability to tailor the organic functional group attached to the silicon atom allows for precise control over surface properties. nih.gov This has led to their use in manufacturing advanced composites, adhesives, and sealants where the interface between organic polymers and inorganic materials is critical. researchgate.netrsc.org In the electronics industry, they are used for insulating and protecting sensitive components. rsc.org

Academic Context of Chlorosilanes within Organosilane Chemistry

Chlorosilanes are a highly reactive group of silicon compounds containing at least one silicon-chlorine (Si-Cl) bond, which serve as foundational building blocks in organosilicon chemistry. rsc.orgdtic.mil Their high reactivity, particularly the susceptibility of the Si-Cl bond to hydrolysis, makes them ideal precursors for the synthesis of a wide range of organosilicon compounds, including siloxanes (silicones), silanols, and other functionalized silanes. rsc.orgwikipedia.org The reaction of chlorosilanes with water replaces the chlorine atoms with hydroxyl (-OH) groups, which then readily condense to form stable siloxane (Si-O-Si) polymer backbones. wikipedia.org

The functionality of the resulting silicone polymer can be precisely controlled by the type of chlorosilane precursor used. For instance, methyltrichlorosilane (B1216827) (CH₃SiCl₃) is used to introduce branching and create highly cross-linked, rigid resin structures, while dimethyldichlorosilane ((CH₃)₂SiCl₂) forms linear polymer chains characteristic of silicone elastomers. dtic.milnj.gov This synthetic control makes chlorosilanes vital intermediates in producing everything from silicone sealants and adhesives to high-purity silicon for the semiconductor industry. dtic.milnih.gov

Specific Research Focus on Trichloro(6-methylheptyl)silane Analogs and Derivatives

This compound, with the chemical formula C₈H₁₇Cl₃Si, is a member of the alkyltrichlorosilane family. While specific research literature on this exact branched isomer is sparse, extensive academic work on its linear and branched analogs, particularly long-chain alkyltrichlorosilanes, provides a clear scientific context for its properties and applications. The primary area of research for these compounds is in the formation of self-assembled monolayers (SAMs) on various substrates, most notably silicon dioxide (SiO₂). rsc.orgdtic.mil

These SAMs are highly ordered, single-molecule-thick films that spontaneously form when a substrate is exposed to a solution of the alkyltrichlorosilane. dtic.mil The trichlorosilyl (B107488) group reacts with surface hydroxyl groups to form robust covalent Si-O-Si linkages, while the alkyl chains orient themselves away from the surface. dtic.mil The structure of the alkyl chain—its length and branching—plays a critical role in the final properties of the monolayer.

Research on analogs such as octyltrichlorosilane (C8), dodecyltrichlorosilane (B1359458) (C12), and octadecyltrichlorosilane (B89594) (C18) has shown that increasing the alkyl chain length generally leads to more densely packed, ordered, and hydrophobic monolayers. researchgate.net This is evidenced by an increase in the water contact angle and a systematic decrease in the double-layer capacitance of the modified surface. researchgate.net The table below summarizes findings from studies on various linear alkyltrichlorosilanes, illustrating the impact of chain length on monolayer properties.

Table 1: Influence of Alkyl Chain Length on Self-Assembled Monolayer (SAM) Properties

| Alkyltrichlorosilane | Number of Carbons | Monolayer Thickness (Å) | Water Contact Angle (Advancing/Receding) |

|---|---|---|---|

| Ethyltrichlorosilane | 2 | ~5 | N/A |

| Octyltrichlorosilane (C8) | 8 | ~13 | ~103°/~90° |

| Dodecyltrichlorosilane (C12) | 12 | ~17 | ~108°/~95° |

| Octadecyltrichlorosilane (C18) | 18 | ~25 | ~110°/~105° |

Data compiled from analogous research findings. Thickness and contact angles are approximate values and can vary based on deposition conditions. researchgate.netdtic.mildtic.mil

The branched nature of the 6-methylheptyl group in this compound would be expected to influence the packing density of the resulting monolayer compared to its linear isomer, n-octyltrichlorosilane. Branched chains can introduce steric hindrance, potentially leading to less ordered and less dense films. However, these structural variations also offer opportunities to fine-tune surface properties for specific applications, such as controlling protein adsorption on biomedical implants or altering the dielectric properties in electronic components. nih.gov The study of such analogs is crucial for developing advanced materials where surface chemistry dictates function.

Structure

3D Structure

Properties

Molecular Formula |

C8H17Cl3Si |

|---|---|

Molecular Weight |

247.7 g/mol |

IUPAC Name |

trichloro(6-methylheptyl)silane |

InChI |

InChI=1S/C8H17Cl3Si/c1-8(2)6-4-3-5-7-12(9,10)11/h8H,3-7H2,1-2H3 |

InChI Key |

GPHYWIXZJBGHPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCC[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Studies of Trichloro 6 Methylheptyl Silane Derivatives

Hydrolytic Pathways and Condensation Mechanisms of Chlorosilanes

The hydrolysis of chlorosilanes is a fundamental process in silicone chemistry, leading to the formation of siloxanes, the backbone of silicone polymers. acs.org The reaction for a trifunctional chlorosilane like trichloro(6-methylheptyl)silane proceeds rapidly, involving the stepwise replacement of chloro groups with hydroxyl groups, followed by condensation reactions. acs.org

Hydrolysis: (CH₃)₂CH(CH₂)₄CH₂-SiCl₃ + 3H₂O → (CH₃)₂CH(CH₂)₄CH₂-Si(OH)₃ + 3HCl

Condensation: n[(CH₃)₂CH(CH₂)₄CH₂-Si(OH)₃] → [(CH₃)₂CH(CH₂)₄CH₂-SiO₁.₅]n + 1.5n H₂O

These reactions transform the monomeric chlorosilane into a polymeric network. acs.orgmsu.edu The presence of three reactive chloro groups allows for the formation of a cross-linked, three-dimensional structure. acs.org

The initial step in the hydrolysis of this compound is the rapid, sequential substitution of the chlorine atoms with hydroxyl (-OH) groups from water. acs.orgacs.org This reaction produces silanol (B1196071) intermediates and hydrochloric acid (HCl). acs.org The process is generally first-order with respect to water. acs.org

The reaction proceeds via the formation of a silanol: (CH₃)₂CH(CH₂)₄CH₂-SiCl₃ + H₂O → (CH₃)₂CH(CH₂)₄CH₂-SiCl₂(OH) + HCl

This initial silanol is highly reactive and can undergo further hydrolysis: (CH₃)₂CH(CH₂)₄CH₂-SiCl₂(OH) + H₂O → (CH₃)₂CH(CH₂)₄CH₂-SiCl(OH)₂ + HCl (CH₃)₂CH(CH₂)₄CH₂-SiCl(OH)₂ + H₂O → (CH₃)₂CH(CH₂)₄CH₂-Si(OH)₃ + HCl

The final product of the hydrolysis stage is (6-methylheptyl)silanetriol. The reactivity of the Si-Cl bond is influenced by the number of water molecules involved in the transition state, with water clusters facilitating the reaction more effectively than a single water monomer. acs.org

Following hydrolysis, the silanol intermediates, particularly the (6-methylheptyl)silanetriol, undergo condensation reactions to form stable siloxane bonds (Si-O-Si). acs.orgacs.org This process releases water and is the basis for polymerization. acs.org

Condensation can occur between two silanol groups: 2 (CH₃)₂CH(CH₂)₄CH₂-Si(OH)₃ → ((CH₃)₂CH(CH₂)₄CH₂-Si(OH)₂)₂O + H₂O

Alternatively, a silanol can react with a remaining chlorosilyl group, which is considered the rate-controlling step for trifunctional chlorosilanes acs.org: (CH₃)₂CH(CH₂)₄CH₂-SiCl₂(OH) + (CH₃)₂CH(CH₂)₄CH₂-SiCl₃ → (CH₃)₂CH(CH₂)₄CH₂-SiCl₂-O-SiCl₂(CH₂(CH₂)₄CH(CH₃)₂) + HCl acs.org

Because this compound is a trifunctional monomer (possessing three reactive sites), this condensation process does not simply form linear chains. Instead, it results in a highly cross-linked, three-dimensional polymeric network, which can lead to the formation of resins or gels. acs.org This polycondensation is a key step in the production of many silicone materials. acs.orgdtic.mil

Electron Transfer Processes in Silane (B1218182) Systems

Electron transfer processes are fundamental to many chemical transformations, and organosilanes can participate in such reactions, often leading to the formation of radical species. numberanalytics.com Single-electron transfer (SET) can be initiated photochemically, where an electronically excited molecule acts as a potent electron donor or acceptor. nih.gov In the context of silane chemistry, photoinduced electron transfer (PET) can generate radical cations from organosilanes, which then undergo further reactions. acs.orgsigmaaldrich.com

The general mechanism for a PET process involves a photosensitizer that, upon absorbing light, reaches an excited state. This excited sensitizer (B1316253) can then accept an electron from or donate an electron to the organosilane, creating a radical ion pair. acs.orgsigmaaldrich.com The feasibility of this process is determined by the redox potentials of the donor and acceptor and the excited-state energy of the sensitizer, as described by the Rehm-Weller equation. acs.org

For example, photoredox catalysis can initiate radical group transfers from vinyl or alkynyl silanes. acs.org In these systems, an excited photocatalyst can effect the single-electron oxidation of a co-initiator, like an amine, which then generates a radical that interacts with the silane system. acs.org While specific studies on this compound are not prevalent, the principles of SET are broadly applicable to organosilanes, enabling C-C or C-X (heteroatom) bond formations through radical intermediates. numberanalytics.com Such processes are of growing interest for developing novel synthetic methodologies. sigmaaldrich.com

Catalytic Transformations Involving Organosilanes

Organosilanes are key reactants in a variety of catalytic transformations, the most prominent being hydrosilylation, which is a primary method for forming carbon-silicon bonds. researchgate.net This process involves the addition of a hydrosilane (containing a Si-H bond) across an unsaturated bond, such as a carbon-carbon double bond. rsc.org

Hydrosilylation is an atom-economic reaction used to synthesize a vast range of organosilicon compounds, including this compound. researchgate.netrsc.org The synthesis of this compound would be achieved by reacting trichlorosilane (B8805176) (HSiCl₃) with 6-methyl-1-heptene (B80069) in the presence of a catalyst.

Reaction: HSiCl₃ + CH₂=CH(CH₂)₃CH(CH₃)₂ → Cl₃Si-CH₂CH₂(CH₂)₃CH(CH₃)₂

A critical aspect of hydrosilylation is its regioselectivity —the orientation of the Si-H addition across the double bond. The reaction can yield two possible isomers:

Anti-Markovnikov (linear) product: The silicon atom adds to the terminal carbon of the alkene. This is the desired product, this compound.

Markovnikov (branched) product: The silicon atom adds to the internal carbon of the alkene.

The choice of catalyst, silane, and reaction conditions plays a crucial role in determining the regioselectivity of the reaction. lsu.edukhanacademy.org For terminal alkenes like 6-methyl-1-heptene, many catalysts favor the formation of the linear, anti-Markovnikov product. rsc.org

The hydrosilylation reaction is almost always mediated by a transition metal catalyst. rsc.org For decades, platinum-based catalysts have been the industry standard due to their high activity and selectivity. rsc.org

Platinum (Pt) Catalysts: Catalysts such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are highly effective for hydrosilylation. researchgate.net The generally accepted mechanism for platinum catalysis is the Chalk-Harrod mechanism, which involves oxidative addition of the Si-H bond to the platinum center, followed by alkene insertion and subsequent reductive elimination of the organosilane product. researchgate.netrsc.org These catalysts typically provide the anti-Markovnikov product with high selectivity. rsc.org

Earth-Abundant Metal Catalysts (Co, Fe, Mn): Driven by the high cost and limited availability of precious metals like platinum, significant research has focused on developing catalysts based on more earth-abundant first-row transition metals such as cobalt, iron, and manganese. rsc.orgrsc.org

Cobalt (Co): Cobalt complexes, particularly with pyridine-2,6-diimine (PDI) ligands, have shown remarkable activity and tunable regioselectivity. lsu.edukhanacademy.org By modifying the ligands or the silane itself, the reaction can be directed to yield either the Markovnikov or anti-Markovnikov product with high selectivity. lsu.eduyoutube.com

Iron (Fe) and Manganese (Mn): Iron and manganese catalysts are also emerging as sustainable alternatives for hydrosilylation reactions. rsc.org

The table below summarizes various catalysts and their typical performance in alkene hydrosilylation.

| Catalyst Type | Metal | Example(s) | Typical Regioselectivity (for terminal alkenes) | Notes |

| Precious Metal | Platinum (Pt) | Speier's Catalyst, Karstedt's Catalyst | Anti-Markovnikov (linear) | Industry standard, high activity and selectivity. researchgate.net |

| Precious Metal | Rhodium (Rh) | [RhCl(dppbzF)]₂ | High selectivity for specific substrates like allyl chloride. researchgate.netutwente.nl | Can offer different selectivity profiles compared to platinum. |

| Earth-Abundant | Cobalt (Co) | Cobalt-PDI complexes | Ligand- and silane-dependent; can be tuned for either Markovnikov or anti-Markovnikov products. lsu.eduyoutube.com | A leading sustainable alternative to platinum. |

| Earth-Abundant | Iron (Fe) | Various Fe complexes | Often favors anti-Markovnikov products. | Research is ongoing to improve activity and scope. rsc.org |

| Earth-Abundant | Manganese (Mn) | Various Mn complexes | Being explored as a low-cost catalytic option. rsc.org | An emerging area in sustainable catalysis. |

Hydrosilylation Reactions and Regioselectivity

Mechanistic Investigations of Hydrosilylation (e.g., Chalk-Harrod mechanism, oxidative addition)

Hydrosilylation is a fundamental reaction for the formation of silicon-carbon bonds and involves the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. numberanalytics.comwikipedia.org The synthesis of this compound itself is achieved through the hydrosilylation of 6-methylhept-1-ene with trichlorosilane (HSiCl₃). This reaction is typically catalyzed by transition metal complexes, most commonly platinum compounds like Speier's or Karstedt's catalyst. nih.gov

The most widely accepted mechanism for this transformation is the Chalk-Harrod mechanism . numberanalytics.comwikipedia.org This mechanism involves a series of steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the silicon-hydrogen bond of trichlorosilane to the low-valent metal center (e.g., Pt(0)). libretexts.orgrsc.org This step forms a metal-hydrido-silyl complex.

Alkene Coordination and Insertion: The alkene, in this case 6-methylhept-1-ene, then coordinates to the metal center. This is followed by the insertion of the alkene into the metal-hydride bond. This insertion step dictates the regioselectivity of the reaction. For terminal alkenes like 6-methylhept-1-ene, the addition is typically anti-Markovnikov, meaning the silicon atom attaches to the terminal carbon.

Reductive Elimination: The final step is the reductive elimination of the resulting alkylsilyl group from the metal center, which yields the product, this compound, and regenerates the active catalyst for the next cycle. numberanalytics.com

A variation of this is the modified Chalk-Harrod mechanism , where the alkene inserts into the metal-silyl bond instead of the metal-hydride bond. numberanalytics.comnih.gov The specific pathway can be influenced by the nature of the catalyst, ligands, and substrates. nih.gov

The oxidative addition of the Si-H bond to the metal catalyst is a critical step in these catalytic cycles. rsc.org Studies on palladium-catalyzed hydrosilylation have shown that the electronic effects of the substituents on the silane play a significant role. rsc.orgresearchgate.net For trichlorosilane, the electron-withdrawing chlorine atoms make the silicon center more electrophilic, which can influence the rate and efficiency of the oxidative addition step.

The table below outlines the key steps in the Chalk-Harrod mechanism for the formation of this compound.

| Step | Description | Reactants | Intermediates/Products |

| 1 | Oxidative Addition | HSiCl₃ + Metal Catalyst (e.g., Pt(0)) | (H)(Cl₃Si)Metal Complex |

| 2 | Alkene Coordination | 6-methylhept-1-ene + (H)(Cl₃Si)Metal Complex | Alkene-(H)(Cl₃Si)Metal Complex |

| 3 | Alkene Insertion | Alkene-(H)(Cl₃Si)Metal Complex | (CH₃)₂CH(CH₂)₄CH₂SiCl₃-Metal |

| 4 | Reductive Elimination | (CH₃)₂CH(CH₂)₄CH₂SiCl₃-Metal | This compound + Metal Catalyst |

Dehydrocoupling Reactions of Silanes with Heteroatoms

Dehydrocoupling reactions involve the formation of a bond between silicon and a heteroatom (such as N, O, or S) with the concomitant elimination of hydrogen gas (H₂). pbworks.comrsc.org These reactions are a powerful tool for creating new organosilicon compounds with diverse functionalities. For a derivative of this compound, specifically (6-methylheptyl)silane (where the chloro groups are replaced by hydrogens), these reactions would be highly relevant.

The general reaction can be represented as:

R₃Si-H + H-X → R₃Si-X + H₂

Where X can be -OR', -NR'₂, or -SR'.

These reactions are typically catalyzed by a variety of metal complexes. pbworks.com For instance, the dehydrocoupling of silanes with amines to form silazanes (Si-N bonds) can be catalyzed by heavier alkaline earth metal complexes. rsc.org The mechanism is proposed to proceed through a sequence of Si-H/M-N and N-H/M-H metathesis steps. rsc.org

Similarly, the formation of silyl (B83357) ethers (Si-O bonds) and silyl thioethers (Si-S bonds) can be achieved through the dehydrocoupling of silanes with alcohols and thiols, respectively. pbworks.com The reactivity in these reactions would depend on the nature of the catalyst and the specific heteroatom-containing substrate.

The table below summarizes the types of dehydrocoupling reactions applicable to a (6-methylheptyl)silane derivative.

| Heteroatom | Reactant | Product | Bond Formed |

| Nitrogen | Amine (R'₂NH) | Silazane | Si-N |

| Oxygen | Alcohol (R'OH) | Silyl Ether | Si-O |

| Sulfur | Thiol (R'SH) | Silyl Thioether | Si-S |

Selective Oxidation of Silanes to Silanols

The selective oxidation of a hydrosilane derivative of this compound, i.e., (6-methylheptyl)silane, to the corresponding silanol, (6-methylheptyl)silanol, is a key transformation. Silanols are valuable intermediates in silicone chemistry and can be prepared by the controlled oxidation of the Si-H bond.

One approach involves the use of a manganese complex, [MnBr(CO)₅], as a precatalyst for the selective oxidation of silanes using water as the oxidant. nih.gov This method is advantageous as it operates under neutral conditions and generates hydrogen gas as the only byproduct. nih.gov The proposed mechanism involves the initial reaction of the silane with the manganese complex to form a manganese hydride species. nih.gov This is followed by hydrolysis of an intermediate silyl bromide to yield the silanol. nih.gov

Another innovative method for the selective oxidation of silanes is through biocatalysis. escholarship.org A cytochrome P450 monooxygenase has been shown to catalyze the oxidation of hydrosilanes to silanols. escholarship.org This enzymatic approach is highly selective, leaving other bonds like C-H untouched, and avoids the formation of disiloxane (B77578) byproducts which can be a problem in other methods. escholarship.org The mechanism is believed to proceed via a hydrogen atom abstraction followed by a radical rebound, similar to the enzyme's natural function in C-H hydroxylation. escholarship.org

The table below compares these two methods for the selective oxidation of a (6-methylheptyl)silane.

| Method | Catalyst/Enzyme | Oxidant | Key Features |

| Catalytic Oxidation | [MnBr(CO)₅] | Water | Neutral conditions, H₂ byproduct |

| Biocatalytic Oxidation | Cytochrome P450 | Oxygen | High selectivity, mild conditions, no disiloxane formation |

Electrochemical Behavior and Reduction Potentials of Chlorosilanes

The electrochemical behavior of chlorosilanes like this compound is important for understanding their reactivity and for potential applications in electropolymerization. The reduction potentials of chlorosilanes are influenced by the number of chlorine atoms, the nature of the organic substituent, the solvent, and the electrolyte concentration. researchgate.netresearchgate.net

Cyclic voltammetry studies have shown that chlorosilanes can be reduced in two one-electron steps. researchgate.netresearchgate.net For alkyltrichlorosilanes, which are structurally similar to this compound, these reduction processes occur at potentials more positive than -1.0 V versus a saturated calomel (B162337) electrode (SCE). researchgate.netchemrxiv.org

A study of various chlorosilanes in tetrahydrofuran (B95107) (THF) provides insight into the expected reduction potentials for this compound. The data for a similar long-chain alkyltrichlorosilane, n-hexyltrichlorosilane, is particularly relevant. researchgate.net The reduction potentials are also affected by the solvent, with reductions being energetically easier in more polar solvents like acetonitrile (B52724) (MeCN) compared to THF. researchgate.net

The table below presents the reduction potentials for various chlorosilanes in THF, which can be used to estimate the behavior of this compound.

| Silane | Epc1 (V vs SCE) | Epa1 (V vs SCE) | Epc2 (V vs SCE) | Epa2 (V vs SCE) |

| MeSiCl₃ | -0.45 | -0.15 | -0.70 | -0.50 |

| n-HexSiCl₃ | -0.42 | -0.12 | -0.68 | -0.48 |

| PhSiCl₃ | -0.35 | -0.05 | -0.60 | -0.40 |

Data adapted from studies on chlorosilane electrochemistry. researchgate.net

Furthermore, the formation of self-assembled monolayers (SAMs) of alkyltrichlorosilanes on silicon surfaces has been studied. ias.ac.inresearchgate.net These studies show that the chain length of the alkyl group can influence the flat-band potential of the modified silicon electrode. ias.ac.inresearchgate.net An increase in the alkyl chain length leads to a positive shift in the flat-band potential, which is indicative of the covalent attachment of the silane monolayer to the surface. ias.ac.inresearchgate.net This suggests that this compound can be used to form well-ordered and passivating layers on silicon substrates.

Advanced Polymerization and Oligomerization Studies of Trichloro 6 Methylheptyl Silane Precursors

Development of Cyclosilane Building Blocks for Polymerization

The synthesis of linear polysiloxanes is often achieved through the Ring-Opening Polymerization (ROP) of cyclosiloxane monomers. gelest.com These monomers, typically cyclic diorganosiloxanes like octamethylcyclotetrasiloxane (B44751) (D4), are produced by the hydrolysis of diorganodichlorosilanes.

For a trifunctional precursor like Trichloro(6-methylheptyl)silane, direct hydrolysis does not yield simple cyclic monomers but instead forms a highly cross-linked polysiloxane resin. To create polymerizable cyclic building blocks, a co-hydrolysis reaction with a suitable diorganodichlorosilane, such as dimethyldichlorosilane, would be necessary. This process would yield a mixture of cyclic siloxanes, including rings incorporating the 6-methylheptyl(methyl)siloxane unit.

The presence of the bulky 6-methylheptyl group is expected to influence the distribution of cyclic species and the ring strain of the resulting monomers. mdpi.com Higher ring strain, particularly in cyclotrisiloxanes (D3), leads to faster polymerization rates compared to less strained cyclotetrasiloxanes. gelest.com These functionalized cyclosiloxanes can then serve as monomers in ROP to introduce the 6-methylheptyl side chains into a linear polysiloxane backbone, imparting specific properties such as hydrophobicity and lubricity. mdpi.com

Control over Polymer Architecture and Molecular Weight

Control over polymer architecture—such as linear, branched, or star-shaped structures—and molecular weight is fundamental to tailoring material properties. buffalo.edulibretexts.org When using cyclosiloxane monomers derived from this compound, established ROP techniques offer precise control.

Molecular Weight Control: In living polymerization systems, such as the anionic ROP of cyclotrisiloxanes, the number-average molecular weight (Mn) of the resulting polymer can be directly controlled by the initial molar ratio of the monomer to the initiator. rsc.orgnih.gov The use of chain-transfer agents or end-blockers, like hexamethyldisiloxane, in equilibrium polymerization provides another effective method for regulating chain length. gelest.com

Architectural Control: The architecture of the final polymer is heavily influenced by the functionality of the monomers. While ROP of difunctional cyclosiloxanes yields linear chains, the inclusion of a trifunctional unit derived from this compound can be used to introduce branching. nih.gov By carefully controlling the stoichiometry, it is possible to create branched, hyperbranched, or star-shaped polymers. buffalo.edunih.gov For instance, reacting living anionic polymer chains with a molecule containing multiple reactive sites derived from the trichlorosilane (B8805176) can produce well-defined star polymers. buffalo.edu

Below is a table illustrating the theoretical control over molecular weight in a living polymerization process.

| Parameter | Description | Impact on Polymer |

| Monomer/Initiator Ratio | The molar ratio of cyclosiloxane monomer to the initiator species. | Directly proportional to the number-average molecular weight (Mn). A higher ratio leads to longer polymer chains. nih.gov |

| End-capping Agent | A monofunctional silane (B1218182) added to terminate growing chains. | Terminates polymerization to control final molecular weight and stabilize the polymer. gelest.com |

| Monomer Functionality | The number of reactive sites on the monomer (e.g., 2 for linear, >2 for branched). | Use of a trifunctional precursor like this compound introduces branch points, leading to non-linear architectures. libretexts.org |

Copolymerization Strategies with Vinyl-functionalized Silanes

Copolymerization is a powerful strategy to create materials with a combination of properties. Incorporating vinyl groups into a polysiloxane backbone renders the polymer susceptible to further modification or crosslinking via hydrosilylation or free-radical polymerization.

A potential strategy involving this compound would be the copolymerization of its derived cyclosiloxane monomers with vinyl-functionalized cyclosiloxanes, such as 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V3). researchgate.net Anionic ROP is well-suited for such copolymerizations, allowing for the synthesis of either statistical or block copolymers depending on the reactivity ratios of the monomers and the reaction conditions. gelest.com

Statistical Copolymers: If a mixture of the (6-methylheptyl)methylcyclosiloxane and a vinyl-functionalized cyclosiloxane is polymerized simultaneously, the resulting polymer chain will have a random distribution of the two monomer units.

Block Copolymers: Sequential addition of the different monomers to a living polymerization system allows for the synthesis of well-defined diblock or multiblock copolymers. researchgate.net For example, a living polysiloxane chain could be initiated with the (6-methylheptyl)methylcyclosiloxane, followed by the addition of the vinyl-cyclosiloxane to grow a second block.

The resulting copolymers would possess both the hydrophobicity imparted by the 6-methylheptyl group and the reactive handles provided by the vinyl groups for subsequent crosslinking reactions.

Crosslinking Mechanisms in Silane-Modified Polymeric Systems

Trichloro(alkyl)silanes are effective crosslinking agents for polymers, particularly silicones. rsc.org The primary mechanism involves the hydrolysis of the chloro groups followed by the condensation of the resulting silanol (B1196071) (Si-OH) groups. google.com This process, often referred to as moisture curing, creates a stable, three-dimensional network of siloxane (Si-O-Si) bonds. sinosil.com

The crosslinking process for a system containing this compound can be described in two main steps:

Hydrolysis: The three silicon-chlorine (Si-Cl) bonds are highly susceptible to hydrolysis upon exposure to moisture. Each Si-Cl bond reacts with water to form a silanol group (Si-OH) and hydrochloric acid (HCl) as a byproduct.

Condensation: The newly formed silanol groups are reactive and undergo condensation with each other. Two silanol groups react to form a siloxane bond (Si-O-Si) and a molecule of water. This reaction continues, building a durable, cross-linked network. sinosil.comnih.gov

| Stage | Reaction | Description |

| 1. Hydrolysis | R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl | The trichlorosilane reacts with water, replacing all chlorine atoms with hydroxyl (silanol) groups. |

| 2. Condensation | 2 R-Si(OH)₃ → (HO)₂-Si(R)-O-Si(R)-(OH)₂ + H₂O | The silanol groups condense with each other, forming stable Si-O-Si linkages and liberating water, which can participate in further hydrolysis. This process continues to form a 3D network. |

Electropolymerization of Chlorosilanes

Electropolymerization offers an alternative route to polymer synthesis, differing significantly from hydrolysis-based methods. researchgate.net For chlorosilanes, electropolymerization typically involves a reductive coupling mechanism to form a polymer with a silicon-silicon (Si-Si) backbone, known as a polysilane.

In this process, a solution containing the chlorosilane monomer, an electrolyte, and a solvent is subjected to an electric potential between two electrodes. At the cathode, the chlorosilane molecules are reduced, leading to the cleavage of the Si-Cl bonds and the formation of Si-Si bonds.

For this compound, electropolymerization would be expected to produce a cross-linked polysilane network directly on the electrode surface. The resulting film would likely exhibit interesting electronic and photophysical properties characteristic of polysilanes, modulated by the presence of the 6-methylheptyl side chains. The key variables controlling the outcome of the electropolymerization include the monomer concentration, the electrode material, and the amount of electricity passed through the system. researchgate.net

| Polymerization Method | Backbone Structure | Primary Mechanism | Monomer State |

| Ring-Opening Polymerization | Polysiloxane (Si-O-Si) | Anionic or Cationic ring-opening of cyclic precursors. gelest.com | Cyclosiloxane |

| Polycondensation | Polysiloxane (Si-O-Si) | Hydrolysis and condensation of silanol groups. nih.gov | Chlorosilane |

| Electropolymerization | Polysilane (Si-Si) | Reductive coupling at an electrode surface. researchgate.net | Chlorosilane |

Applications in Advanced Materials Science and Engineering

Surface Modification Strategies using Trichloro(6-methylheptyl)silane and Related Silanes

The primary role of alkyltrichlorosilanes in materials science is the targeted modification of surface properties. The dual reactivity of these molecules—a hydrolyzable trichlorosilyl (B107488) group that reacts with surface hydroxyls and a non-polar alkyl tail that interfaces with the environment—makes them versatile tools for surface engineering.

A key application of long-chain alkyltrichlorosilanes is the creation of hydrophobic surfaces. The 6-methylheptyl group of this compound, being a non-polar hydrocarbon chain, would orient away from the substrate surface after bonding, creating a low-energy surface that repels water. This is a well-established principle for achieving hydrophobicity. ufl.edunih.gov The process involves the formation of a densely packed, self-assembled monolayer (SAM) that minimizes the contact area between water and the underlying material. ufl.edu

Table 1: Expected Wettability Control with this compound

| Property | Expected Outcome with this compound Treatment |

| Surface Energy | Significantly Lowered |

| Water Contact Angle | Increased (>90°, potentially >150°) |

| Wettability | Hydrophobic to Superhydrophobic |

| Mechanism | Formation of a low-energy, non-polar surface via a self-assembled monolayer of 6-methylheptyl groups. |

This table is based on the general behavior of long-chain alkyltrichlorosilanes.

This compound is expected to readily functionalize inorganic substrates that possess surface hydroxyl (-OH) groups. These groups act as reactive sites for the trichlorosilyl head of the silane (B1218182) molecule.

Silicon Oxide (SiO₂): Silicon wafers and glass, which naturally have a native oxide layer with abundant silanol (B1196071) (Si-OH) groups, are ideal substrates for silanization with alkyltrichlorosilanes. researchgate.net The reaction forms a stable silicon-oxygen-silicon (Si-O-Si) covalent bond, anchoring the 6-methylheptyl chains to the surface. mpg.de

Zirconia (ZrO₂): While zirconia is more chemically stable and has a lower density of surface hydroxyls than silica (B1680970), it can be pre-treated to enhance its reactivity with silanes. nih.govbohrium.com A common method involves creating a thin silica-like layer on the zirconia surface, which then provides ample sites for the covalent attachment of chlorosilanes. bohrium.comnih.govresearchgate.net This functionalization is critical in applications like dental implants and high-strength ceramics to improve adhesion to other materials. nih.govbohrium.com

Aluminum Alloys: Aluminum alloys naturally form an oxide/hydroxide layer when exposed to air. This layer provides the necessary hydroxyl groups for reaction with trichlorosilanes. uakron.eduuakron.edu Silane coatings on aluminum alloys are extensively researched for improving corrosion resistance and as a pretreatment to enhance paint and coating adhesion. uakron.eduuakron.eduresearchgate.net The hydrophobic barrier formed by the alkyl chains can prevent moisture from reaching the metal surface, thus mitigating corrosion. uakron.edu

Silanes like this compound can act as molecular bridges to improve adhesion between dissimilar materials, such as an inorganic substrate and an organic polymer or coating. ccl.netconicet.gov.ardakenchem.com The silane forms a strong covalent bond with the inorganic surface, while its organic tail can physically entangle with or exhibit van der Waals interactions with the polymer matrix of a composite material or an adhesive. conicet.gov.arjustia.com This enhanced interfacial bonding is crucial for the durability and mechanical integrity of composite materials, coatings, and adhesive joints. conicet.gov.arjustia.com

Fabrication and Characterization of Self-Assembled Monolayers (SAMs)

The formation of a well-ordered self-assembled monolayer is the fundamental mechanism through which this compound modifies surface properties.

The formation of a SAM from a chlorosilane like this compound on a hydroxylated surface is a multi-step process:

Hydrolysis: The trichlorosilyl head group (-SiCl₃) rapidly reacts with trace amounts of water present on the substrate surface or in the deposition solvent to form reactive silanetriols (-Si(OH)₃). ccl.netbrb-international.com

Condensation with the Substrate: The silanol groups of the hydrolyzed silane then condense with the hydroxyl groups on the substrate surface, forming stable, covalent Si-O-Substrate bonds. mpg.de

Lateral Cross-linking: Adjacent hydrolyzed silane molecules can also condense with each other, forming a cross-linked polysiloxane network (Si-O-Si) parallel to the substrate surface. This lateral bonding contributes to the thermal and mechanical stability of the monolayer. mpg.deccl.net

Self-Assembly: The long 6-methylheptyl chains orient themselves, driven by van der Waals interactions, to form a densely packed monolayer. ufl.edu

This process results in a robust, chemically bonded organic thin film with a thickness corresponding to the length of a single molecule.

The quality, structure, and resulting properties of the SAM are highly dependent on the conditions under which it is formed.

Table 2: Key Deposition Parameters and Their Influence on SAMs

| Parameter | Influence on SAM Formation |

| Substrate Cleanliness | Crucial for uniform monolayer formation. Organic contaminants can prevent silane attachment. Piranha solution or oxygen plasma are common cleaning methods. sigmaaldrich.com |

| Water Concentration | A critical parameter. Insufficient water leads to incomplete hydrolysis and poor surface coverage. Excess water can lead to polymerization of the silane in solution before it reaches the surface, resulting in a rough, disordered film. brb-international.com |

| Solvent | The choice of solvent affects the solubility of the silane and water, and can influence the reaction kinetics. Anhydrous solvents are often used to control the hydrolysis reaction. |

| Deposition Time | Longer immersion times generally lead to better-ordered and more densely packed monolayers, although the initial adsorption is often rapid. sigmaaldrich.com |

| Temperature | Temperature affects the reaction rates of hydrolysis and condensation, as well as the mobility of the molecules on the surface during the self-assembly process. |

| Concentration of Silane | The concentration of the silane in the deposition solution can influence the rate of monolayer formation and the final packing density. |

This table summarizes general findings for chlorosilane SAM formation.

The characterization of these monolayers typically involves techniques such as contact angle goniometry to assess wettability, ellipsometry to measure film thickness, X-ray photoelectron spectroscopy (XPS) to determine elemental composition, and atomic force microscopy (AFM) to visualize the surface morphology and roughness. researchgate.net

Despite a comprehensive search for scientific literature and data, information specifically pertaining to the chemical compound “this compound” and its applications as outlined is not available in the public domain. The search results yielded general information on a broad class of compounds known as silanes, but did not provide specific research findings, data tables, or detailed applications for this compound.

Therefore, it is not possible to generate an article that focuses solely on this compound with the requested detailed, informative, and scientifically accurate content for each specified section and subsection. The available information is insufficient to construct an article that adheres to the provided outline and quality standards.

General information on related silane compounds suggests that they are used in applications similar to those outlined in the request, such as surface modification, and as coupling agents in composites to improve mechanical and thermal properties. However, without specific data for this compound, any generated content would be speculative and not meet the requirement for scientific accuracy focused solely on the requested compound.

Applications in Microelectronics and Nanotechnology

Role in Microlithography

In the realm of microlithography, the precise fabrication of microelectronic components is paramount. The surface properties of the silicon wafer and other substrates play a critical role in the quality and resolution of the lithographic patterns. Alkyltrichlorosilanes are known to form self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silicon wafers. This process involves the reaction of the trichlorosilyl group with the surface hydroxyl groups, creating a dense, covalently bonded organic layer.

Table 1: Potential Effects of this compound in Microlithography

| Property | Potential Effect |

| Surface Energy | Reduction of surface energy, leading to a more hydrophobic surface. |

| Adhesion | Improved adhesion of photoresist materials. |

| Pattern Fidelity | Potential for enhanced resolution and reduced line-edge roughness. |

| Defect Reduction | Minimization of defects caused by improper wetting or stiction. |

It is important to note that a patent for a process of producing nanoparticles does mention this compound, although its specific function within that process is not detailed. google.com This suggests its potential as a reagent or surface-modifying agent in nanoparticle synthesis, which can have implications for developing new materials for microlithography.

Silicon-based Materials for Computing and Energy Storage

The demand for higher performance and smaller electronic devices has driven research into novel silicon-based materials for computing. Similarly, the quest for better energy storage solutions has focused on silicon as a high-capacity anode material for lithium-ion batteries. The functionalization of silicon surfaces with organosilanes is a key strategy in both of these areas.

In computing, the interface between silicon and other materials in a transistor is critical for its performance. The use of alkyltrichlorosilanes can passivate the silicon surface, reducing electronic trap states and improving charge carrier mobility. The 6-methylheptyl group of this compound could provide a stable, insulating layer, although specific research data on its electronic properties is not currently available.

For energy storage, silicon anodes in lithium-ion batteries suffer from large volume changes during charging and discharging, which leads to mechanical degradation and a loss of capacity. Surface coatings are a promising approach to mitigate this issue. A monolayer formed from this compound could potentially create a flexible and stable solid-electrolyte interphase (SEI) on the silicon surface. This could help to accommodate the volume expansion and prevent the continuous decomposition of the electrolyte, thereby improving the cycle life and stability of the battery.

Table 2: Potential Applications in Silicon-Based Computing and Energy Storage

| Application Area | Potential Role of this compound |

| Computing | |

| Transistor Fabrication | Surface passivation of silicon to reduce trap states. |

| Inter-layer Dielectrics | Formation of a thin, insulating layer. |

| Energy Storage | |

| Silicon Anode Stabilization | Formation of a protective monolayer to mitigate volume expansion. |

| SEI Modification | Creation of a stable and flexible solid-electrolyte interphase. |

While the direct application of this compound in these fields is not yet documented in extensive research, the known chemistry of similar organosilanes provides a strong basis for its potential utility. Further investigation is required to fully elucidate the specific properties and performance benefits that this particular compound may offer in the development of next-generation computing and energy storage technologies.

Advanced Spectroscopic and Analytical Characterization of Trichloro 6 Methylheptyl Silane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of chemical compounds. For organosilanes like Trichloro(6-methylheptyl)silane, both liquid-state and solid-state NMR provide critical data.

¹H and ²⁹Si NMR for Structural Elucidation

In the liquid state, ¹H (proton) and ²⁹Si (silicon-29) NMR spectroscopy are indispensable for confirming the molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. For this compound, specific chemical shifts and coupling patterns would confirm the structure of the 6-methylheptyl chain. The protons closer to the silicon atom would exhibit distinct shifts compared to those at the terminus of the alkyl chain. While specific data for this exact compound is not readily available in public literature, analogous data from similar organosilanes, such as methyltrichlorosilane (B1216827), show characteristic peaks for the methyl protons. chemicalbook.comresearchgate.net The complex branching of the 6-methylheptyl group would result in a detailed spectrum with multiple signals for the methylene (B1212753) and methyl protons, allowing for a complete assignment of the hydrocarbon chain.

²⁹Si NMR: Silicon-29 NMR is highly sensitive to the electronic environment around the silicon atom. The ²⁹Si nucleus in this compound is bonded to three chlorine atoms and one carbon atom, resulting in a characteristic chemical shift. For comparison, the ²⁹Si chemical shift for trichloro(3-chloropropyl)silane in CCl₄ is reported, providing a reference point for a trichloroalkylsilane. spectrabase.com The precise chemical shift for this compound would be influenced by the electronic effects of the 6-methylheptyl group. researchgate.netresearchgate.net

A representative table of expected ¹H and ²⁹Si NMR chemical shifts is presented below, based on general principles and data from similar compounds.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Si-CH ₂- | ~0.9 - 1.5 |

| ¹H | -(CH ₂)₅- | ~1.2 - 1.6 |

| ¹H | -CH (CH₃)₂ | ~1.5 - 1.8 |

| ¹H | -CH(C H₃)₂ | ~0.8 - 1.0 |

| ²⁹Si | Si Cl₃ | ~10 - 20 |

Note: This table is illustrative and actual values may vary based on solvent and experimental conditions.

Solid-State NMR for Material Characterization

Solid-state NMR (ssNMR) is essential for studying the structure and dynamics of materials where molecules have constrained motion, such as in self-assembled monolayers formed from this compound on a substrate. nih.gov This technique can distinguish between molecules in different physical states (e.g., amorphous vs. crystalline) and provide information on molecular orientation and packing. nih.govscilit.com

When this compound reacts with a hydroxylated surface (like silicon oxide), it forms a covalently bonded siloxane network. ssNMR can probe the environment of the silicon atoms, revealing the extent of condensation (formation of Si-O-Si bonds). For example, different silicon environments (e.g., silicon atoms bonded to one, two, or three other silicon atoms through oxygen) can be identified and quantified.

Furthermore, ¹³C and ¹H ssNMR can provide insights into the conformation and dynamics of the 6-methylheptyl chains within the monolayer. nih.gov This information is critical for understanding the properties of the modified surface, such as its hydrophobicity and lubricity.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the quantized vibrational energy levels of molecules. These techniques are highly sensitive to chemical bonding and molecular structure, making them ideal for characterizing this compound and its derivatives.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy measure the absorption of infrared radiation by a sample, exciting molecular vibrations. nist.govnist.gov In the context of this compound systems, FT-IR is particularly useful for monitoring the formation of self-assembled monolayers on substrates like silicon. researchgate.netcaltech.edu

Key vibrational modes that can be observed include:

C-H stretching: The alkyl chain of the 6-methylheptyl group gives rise to strong C-H stretching vibrations, typically in the 2800–3000 cm⁻¹ region. The precise frequencies and shapes of these peaks can provide information about the conformational order of the alkyl chains. researchgate.net

Si-O-Si stretching: The formation of the siloxane network upon reaction of the silane (B1218182) with a surface is characterized by the appearance of strong, broad absorption bands corresponding to Si-O-Si stretching, typically found in the 1000–1200 cm⁻¹ region. researchgate.netlboro.ac.uk

Disappearance of Si-Cl: The hydrolysis of the Si-Cl bonds during monolayer formation can be monitored by the disappearance of their characteristic vibrational modes.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Significance |

| Asymmetric CH₃ Stretch | Methylene | ~2962 | Alkyl chain presence |

| Asymmetric CH₂ Stretch | Methyl | ~2925 | Alkyl chain presence |

| Symmetric CH₂ Stretch | Methylene | ~2855 | Alkyl chain presence and order |

| Si-O-Si Asymmetric Stretch | Siloxane Network | ~1000-1200 | Monolayer formation |

| Si-C Stretch | Silane | ~770 | Silane presence |

Sources: researchgate.netlboro.ac.ukresearchgate.netscirp.org

Raman Spectroscopy (including Time-Resolved Raman)

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound systems, Raman spectroscopy can be used to study the structure of the alkyl chains and the siloxane backbone. capes.gov.br

Surface-Enhanced Raman Spectroscopy (SERS) can be employed to dramatically increase the signal from molecules adsorbed on nanostructured metal surfaces, allowing for the study of monolayers with high sensitivity. nih.govnih.govillinois.edu Time-resolved Raman techniques can further provide insights into the dynamics of molecular vibrations, which is useful for understanding energy transfer and relaxation processes within the monolayer.

Sum Frequency Generation (SFG) Spectroscopy for Surface Analysis

Sum Frequency Generation (SFG) is a powerful and inherently surface-specific nonlinear optical technique. nih.govwikipedia.org It provides vibrational spectra of molecules exclusively at an interface, making it ideal for the in-situ study of self-assembled monolayers of this compound. rsc.orgnih.gov

In an SFG experiment, two laser beams (one visible, one tunable infrared) are overlapped at the surface. wikipedia.org A third beam is generated at the sum frequency only where there is a lack of inversion symmetry, a condition that is met at an interface. osu.edu By tuning the IR laser through the vibrational resonances of the molecules, a surface-specific vibrational spectrum is obtained. researchgate.net

SFG is particularly valuable for determining the molecular orientation and order of the 6-methylheptyl chains at the surface. nih.govnih.gov The intensity of the SFG signal from the C-H stretching modes of the alkyl chains is highly dependent on their net orientation. sfu.carsc.org For example, a well-ordered monolayer with the alkyl chains oriented perpendicular to the surface will exhibit strong methyl (CH₃) group signals and weak methylene (CH₂) group signals, providing a clear indication of the monolayer's structure.

Electron Spectroscopy and Microscopy

Electron-based techniques are indispensable for probing the elemental composition and surface topography of silane-modified materials at high resolution.

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical tool often integrated with transmission electron microscopy (TEM) to provide elemental and chemical bonding information at the nanoscale. universallab.org When a high-energy electron beam passes through a thin sample, some electrons undergo inelastic scattering, losing a characteristic amount of energy that corresponds to the excitation of core-level electrons in the atoms of the sample. ub.eduwikipedia.org

For organic thin films, such as those formed by this compound, EELS can be particularly useful, although challenging due to the radiation sensitivity of organic materials. kyoto-u.ac.jp The low-loss region of the EELS spectrum (up to ~50 eV) provides information about valence electron excitations, including plasmons and interband transitions, which are sensitive to the electronic structure of the organic layer. aps.org The core-loss region reveals the elemental composition by identifying the characteristic energy-loss edges of elements like carbon, silicon, and oxygen. kyoto-u.ac.jp

In the context of this compound SAMs, EELS could be employed to:

Confirm Elemental Composition: Identify the presence and distribution of carbon and silicon within the monolayer.

Investigate Bonding Environments: The fine structure near the core-loss edges (Energy Loss Near Edge Structure, ELNES) can provide information about the local chemical environment and bonding states of the atoms. For instance, shifts in the silicon L-edge or carbon K-edge could indicate the formation of Si-O-Si linkages at the substrate interface and the nature of the C-H and C-C bonds within the alkyl chain.

Study Electronic Properties: Analysis of the low-loss region can offer insights into the electronic transitions and dielectric properties of the organic film. arxiv.orgescholarship.org

Challenges in applying EELS to these systems include potential beam damage to the delicate organic monolayer. Therefore, experiments are often conducted using low electron doses and advanced data acquisition techniques to minimize structural and chemical alterations. escholarship.org

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of materials. A focused beam of electrons is scanned across the sample, and the resulting signals (secondary electrons, backscattered electrons) are collected to form an image of the surface topography.

In the study of surfaces modified with this compound, SEM is used to assess the uniformity and quality of the self-assembled monolayer. High-resolution SEM can reveal:

Homogeneity of the Coating: Determine if the silane has formed a continuous and uniform layer across the substrate.

Presence of Defects: Identify imperfections such as pinholes, aggregates, or areas of incomplete coverage.

Surface Roughness: Provide a qualitative assessment of changes in surface roughness after silanization.

For example, studies on similar alkyltrichlorosilane SAMs on various substrates have utilized SEM to observe the formation of smooth, featureless surfaces, indicative of a well-formed monolayer. Conversely, images can also show the presence of polymeric siloxane islands or incomplete film formation under non-ideal deposition conditions.

| Feature | Observation | Implication |

| Surface Coverage | Uniform, featureless surface at the microscale. | Indicates successful formation of a continuous monolayer. |

| Defects | Presence of bright, island-like structures. | Suggests aggregation of polymerized silane due to excess water during deposition. |

| Edge Coverage | Continuous coating over sharp edges and complex topographies. | Demonstrates the conformal nature of the self-assembly process. |

This table is a generalized representation based on typical SEM analyses of alkyltrichlorosilane SAMs.

Thermal Analysis Techniques

Thermal analysis methods are crucial for determining the thermal stability and quantifying the amount of organic material grafted onto a surface.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is particularly effective for quantifying the amount of this compound grafted onto a substrate, such as silica (B1680970) nanoparticles or flat surfaces.

The analysis involves heating the modified substrate to a high temperature, causing the organic alkyl chains to decompose and volatilize. The resulting mass loss is directly proportional to the amount of silane initially present on the surface. By comparing the TGA curve of the modified substrate to that of the unmodified substrate, the grafting density of the silane can be calculated.

A typical TGA thermogram for a surface modified with an alkyltrichlorosilane would show:

An initial small weight loss at temperatures below 150-200°C, corresponding to the desorption of physically adsorbed water.

A significant weight loss in the range of 200-600°C, which is attributed to the decomposition and combustion of the 6-methylheptyl chains.

A stable residual mass at higher temperatures, corresponding to the inorganic substrate.

| Sample | Temperature Range for Major Weight Loss (°C) | Weight Loss (%) | Calculated Grafting Density (molecules/nm²) |

| Unmodified Silica | < 200 | ~2-5 | N/A |

| Alkylsilane-Modified Silica | 200 - 600 | ~10-15 | ~1-4 |

Note: The exact weight loss and calculated grafting density depend on the specific surface area of the substrate and the reaction conditions.

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)

Electrochemical methods are highly sensitive to the properties of the electrode-electrolyte interface and are therefore well-suited for characterizing the barrier properties of this compound SAMs on conductive substrates.

Cyclic Voltammetry (CV) is a widely used electrochemical technique where the potential of an electrode is swept linearly versus time, and the resulting current is measured. When a redox-active species is present in the electrolyte, its oxidation and reduction at the electrode surface will produce peaks in the voltammogram.

A well-packed, defect-free SAM of this compound acts as an insulating barrier, hindering the access of the redox probe to the electrode surface. This results in a significant suppression of the Faradaic current associated with the redox reaction. By comparing the CV of a bare electrode to that of a silane-modified electrode, one can assess the quality and integrity of the monolayer.

Key findings from CV analysis of alkyltrichlorosilane-modified electrodes include:

Blocking of Electron Transfer: A dramatic decrease in the peak currents for redox probes like ferrocenemethanol (B74494) or potassium ferricyanide (B76249) indicates the formation of a passivating layer.

Increased Peak Separation: The separation between the anodic and cathodic peak potentials often increases, suggesting slower electron transfer kinetics at the modified surface.

Estimation of Surface Coverage: The degree of current suppression can be used to estimate the surface coverage of the SAM, with higher coverage leading to greater blocking.

| Electrode | Anodic Peak Current (μA) | Cathodic Peak Current (μA) | Peak-to-Peak Separation (mV) |

| Bare Gold | 15.2 | -14.8 | 65 |

| Alkylsilane-Modified Gold | 1.1 | -1.0 | 250 |

Data are illustrative and represent the expected trend for a well-formed monolayer in the presence of a reversible redox couple.

Optical and Other Surface Characterization Techniques

A variety of optical techniques are employed to determine the thickness, uniformity, and surface energy of this compound monolayers.

Ellipsometry: This non-destructive optical technique measures the change in polarization of light upon reflection from a surface. It is highly sensitive to the thickness of thin films and is commonly used to determine the thickness of alkylsilane SAMs with sub-nanometer precision. The measured thickness can be compared to the theoretical length of the this compound molecule to infer the tilt angle of the alkyl chains relative to the surface normal.

Contact Angle Goniometry: This technique measures the contact angle of a liquid droplet on a solid surface, providing a measure of the surface's wettability and surface free energy. The formation of a hydrophobic this compound monolayer on a hydrophilic substrate (like silicon with its native oxide) will lead to a significant increase in the water contact angle. Advancing and receding contact angles can also be measured to assess the homogeneity of the monolayer.

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): ATR-FTIR is a powerful tool for probing the chemical structure of surface-adsorbed species. For this compound SAMs, this technique can be used to identify characteristic vibrational modes, such as the C-H stretching vibrations of the methyl and methylene groups in the alkyl chain (typically in the 2800-3000 cm⁻¹ region) and the Si-O-Si stretching vibrations of the siloxane network formed at the substrate interface (around 1000-1100 cm⁻¹). escholarship.org

| Technique | Parameter Measured | Typical Value for Alkylsilane SAM |

| Ellipsometry | Film Thickness | 1.0 - 1.5 nm |

| Contact Angle Goniometry | Water Contact Angle | > 100° |

| ATR-FTIR | C-H Stretching Frequencies | 2850-2960 cm⁻¹ |

Values are typical for long-chain alkyltrichlorosilane monolayers on a silicon substrate.

Ellipsometry for Film Thickness Determination

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants of thin films. jawoollam.comqd-uki.co.uk It operates by measuring the change in the polarization state of light upon reflection from a sample surface. qd-uki.co.uk The measurement provides two parameters, Psi (Ψ) and Delta (Δ), which describe the amplitude ratio and phase difference between p- and s-polarized light. qd-uki.co.uk

To determine the thickness of a this compound film, a multi-layer optical model is constructed. This model typically consists of the bulk substrate (e.g., silicon), a native oxide layer (e.g., SiO2), and the silane monolayer itself. By fitting the model's calculated Ψ and Δ values to the experimental data through a regression analysis, the thickness of the silane layer can be precisely determined. jawoollam.comumich.edu The thickness of a well-formed SAM should correspond closely to the length of the molecule, providing a direct measure of monolayer formation versus uncontrolled polymerization.

Table 1: Representative Ellipsometry Data for an Alkylsilane Monolayer

| Parameter | Description | Typical Value |

| Substrate | The underlying material. | Silicon Wafer |

| Native Layer | A thin, naturally occurring oxide layer. | Silicon Dioxide (1.5 - 2.0 nm) |

| Silane Layer Thickness | The measured thickness of the self-assembled monolayer. | 1.0 - 1.5 nm* |

| Refractive Index (at 633 nm) | The refractive index of the silane film. | 1.42 - 1.45 |

| Mean Squared Error (MSE) | A measure of the goodness of fit between the model and experimental data. jawoollam.com | < 5 |

| Note: The expected thickness for a this compound monolayer is calculated based on its molecular length and orientation on the surface. |

Water Contact Angle Measurements for Wettability Assessment

Water contact angle (WCA) measurements are a straightforward yet powerful method for determining the hydrophobicity or hydrophilicity of a surface, which in turn indicates the quality and completeness of the silane monolayer. gelest.com A clean, untreated silicon wafer with its native oxide layer is hydrophilic, exhibiting a low water contact angle. researchgate.net

The successful formation of a dense, well-ordered this compound monolayer results in a surface covered by non-polar methylheptyl groups. This creates a low-energy, hydrophobic surface that repels water, leading to a significantly higher water contact angle. gelest.comgelest.com The measurement of both the advancing and receding contact angles can also provide information on chemical and topographical heterogeneity of the surface. A high static contact angle with low hysteresis (the difference between advancing and receding angles) is indicative of a uniform, well-packed monolayer. researchgate.net

Table 2: Typical Water Contact Angle Data for Silane-Modified Silicon

| Surface Type | Description | Advancing Angle (θa) | Receding Angle (θr) | Hysteresis (θa - θr) |

| Bare Silicon Wafer | Cleaned substrate prior to deposition. | < 20° | ~10° | ~10° |

| This compound Coated | Substrate after monolayer formation. | 105° - 112° | 95° - 102° | < 10° |

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a surface at the nanoscale. oup.com It is invaluable for directly visualizing the morphology, homogeneity, and smoothness of the this compound monolayer. acs.org

By scanning a sharp tip over the surface, AFM can generate a 3D map, revealing the texture of the film. For a high-quality SAM, the surface should be exceptionally smooth, with a low root-mean-square (RMS) roughness value that is comparable to the underlying substrate. The presence of bright aggregates or dark pinholes in the AFM image would indicate areas of incomplete or disordered silane polymerization, signifying a lower quality film. acs.org Furthermore, AFM-based nanolithography techniques, such as nanoshaving, can be employed to selectively remove a portion of the monolayer, allowing for a direct and localized measurement of the film's height. nih.gov

Table 3: Representative AFM Surface Roughness Data

| Surface Type | Scan Size | Root-Mean-Square (RMS) Roughness | Description of Morphology |

| Bare Silicon Substrate | 1 µm x 1 µm | < 0.3 nm | Atomically smooth surface with minor variations. |

| This compound SAM | 1 µm x 1 µm | < 0.5 nm | A smooth, uniform surface indicates a well-formed monolayer. The slight increase in roughness may be due to the terminal methyl groups of the alkyl chains. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules. nih.gov DFT methods provide a balance between accuracy and computational cost, making them suitable for studying molecules of the size of trichloro(6-methylheptyl)silane. These calculations can determine various electronic properties, such as the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.govyoutube.com A smaller gap generally suggests higher reactivity.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. libretexts.orgwalisongo.ac.idavogadro.cclibretexts.org For an alkyltrichlorosilane, the ESP map would show a region of negative potential (typically colored red) around the chlorine atoms due to their high electronegativity, and regions of positive potential (blue) around the silicon and hydrogen atoms. This information is critical for understanding intermolecular interactions and the initial steps of surface reactions.

Table 1: Representative DFT Calculated Properties for an Analogous Alkyltrichlorosilane (Trichloro(octyl)silane) Note: This data is representative and based on general knowledge of DFT calculations on similar molecules, as specific literature values for this compound are unavailable.

| Parameter | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~2.0 D | Quantifies the overall polarity of the molecule |

Molecular Dynamics Simulations of Silane-Surface Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the behavior of atoms and molecules over time. youtube.com For this compound, MD simulations are particularly useful for investigating its interaction with surfaces, such as silicon dioxide, to form self-assembled monolayers (SAMs). These simulations can provide detailed information about the adsorption process, the structure of the resulting monolayer, and the dynamics of the alkyl chains. researchgate.net

An MD simulation of this compound on a hydroxylated silica (B1680970) surface would typically involve the following steps:

System Setup: A simulation box is created containing a silica substrate with surface hydroxyl groups, this compound molecules, and a solvent (if applicable).

Force Field Application: A force field is chosen to describe the interactions between all atoms in the system. For organosilanes, force fields like ReaxFF or COMPASS are often used.

Simulation Run: The system is allowed to evolve over time by numerically integrating Newton's equations of motion. This process generates a trajectory of atomic positions and velocities.

Analysis: The trajectory is analyzed to extract properties of interest, such as the orientation of the silane (B1218182) molecules on the surface, the density profile of the monolayer, and the conformation of the alkyl chains.

Studies on similar long-chain alkyltrichlorosilanes, such as dodecyltrichlorosilane (B1359458) and octadecyltrichlorosilane (B89594), have shown that the packing density and ordering of the alkyl chains are crucial for the quality of the SAM. researchgate.net The branched nature of the 6-methylheptyl group in this compound would likely influence the packing efficiency of the resulting monolayer, potentially leading to a less ordered structure compared to a linear alkyl chain of similar length.

Table 2: Typical Parameters for an MD Simulation of an Alkyltrichlorosilane on a Silica Surface Note: These parameters are illustrative and would be adjusted based on the specific research question and computational resources.

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | ReaxFF, COMPASS | Describes interatomic interactions |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Controls thermodynamic variables |

| Temperature | 298 K (Room Temperature) | Simulates realistic conditions |

| Time Step | 1 fs | Integration step for equations of motion |

| Simulation Duration | 10-100 ns | Length of the simulated trajectory |

Modeling of Reaction Mechanisms and Pathways

Computational chemistry can be employed to model the reaction mechanisms of this compound, particularly its hydrolysis and condensation reactions, which are fundamental to the formation of siloxane bonds and self-assembled monolayers. researchgate.net These reactions involve the initial hydrolysis of the Si-Cl bonds to form silanols (Si-OH), followed by the condensation of these silanols with each other or with surface hydroxyl groups to form Si-O-Si linkages.

DFT calculations can be used to map the potential energy surface of these reactions, identifying transition states and calculating activation energies. This information helps in understanding the reaction kinetics and the factors that influence the reaction rates, such as the presence of catalysts (e.g., water, acids, or bases).

The reaction mechanism for the hydrolysis of this compound can be summarized as follows:

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

Followed by condensation:

2R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

And further condensation to form a polysiloxane network. The branched alkyl group of this compound can sterically hinder the approach of water molecules to the silicon center, potentially affecting the rate of hydrolysis compared to linear alkyltrichlorosilanes.

Development of Structure-Property Relationships (e.g., QSARs)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. researchgate.net For this compound, a QSPR model could be developed to predict properties such as the surface energy, contact angle, or thermal stability of the resulting monolayer based on molecular descriptors.

Molecular descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, and electronic properties. These descriptors can be calculated using computational chemistry software. A QSPR model is typically developed by:

Data Set Collection: Gathering a dataset of compounds with known properties.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound.

Model Building: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that relates the descriptors to the property of interest.

Model Validation: Testing the predictive power of the model on an independent set of compounds.

While a specific QSAR/QSPR model for this compound is not available, a hypothetical model for predicting the water contact angle of a surface modified with a series of branched alkyltrichlorosilanes might take the following form:

Water Contact Angle = c₀ + c₁(A) + c₂(B) + c₃(C)

Where A could be a descriptor related to the alkyl chain length, B a descriptor for the degree of branching, and C an electronic descriptor like the dipole moment.

Machine Learning Applications in Organosilane Research

Machine learning (ML) is rapidly emerging as a powerful tool in materials science and chemistry for predicting material properties, discovering new molecules, and optimizing reaction conditions. ulster.ac.ukmedium.comnih.govchemrxiv.orgacs.org In the context of organosilane research, ML models can be trained on large datasets of experimental or computational data to learn complex structure-property relationships that may not be easily captured by traditional QSAR models.

For this compound, ML could be applied in several ways:

Predicting Monolayer Properties: An ML model, such as a neural network or a random forest, could be trained to predict the properties of the resulting SAM, such as its thickness, density, and surface energy, based on the chemical structure of the silane and the processing conditions. nih.gov

Screening for Optimal Performance: ML models could be used to screen a large virtual library of organosilanes to identify candidates with desired properties, such as high thermal stability or specific surface wettability.

Accelerating Simulations: ML potentials are being developed to replace traditional force fields in MD simulations, offering a significant speed-up in calculations while maintaining high accuracy.

The development of such ML models requires large, high-quality datasets. As more computational and experimental data on organosilanes becomes available, the application of machine learning is expected to play an increasingly important role in the design and discovery of new functional materials.

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Details |

|---|---|

| Reactants | 6-methylheptene, HSiCl₃ |

| Catalyst | Pt/C or AIBN (radical initiator) |

| Solvent | Dry toluene |

| Temperature | 60–120°C |

| Purity Validation | GC, NMR |

Advanced: How does this compound function in nanomaterial synthesis?

Methodological Answer:

This compound acts as a surfactant and silicon precursor in nanocrystal (NC) fabrication. For example:

- Reverse Micelle Formation : this compound self-assembles around SiCl₄ in dry toluene, creating a micellar structure with a SiCl₄ core and silane shell. This enables controlled growth of silicon NCs .

- Surface Functionalization : The alkyl chain (6-methylheptyl) passivates NC surfaces, enhancing colloidal stability and tunable optoelectronic properties .

Q. Critical Variables :

- Molar Ratios : Excess silane improves micelle stability but may hinder NC growth.

- Sonication Time : Optimal mixing (e.g., 35 min) ensures uniform micelle distribution .

Analytical: What spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

Q. Table 2: Key Spectroscopic Peaks

| Technique | Characteristic Signals |

|---|---|

| NMR (¹H) | δ 0.5–1.5 (Si-CH₂), δ 1.2–1.6 (CH₃) |

| FTIR | 500 cm⁻¹ (Si-Cl), 2800–3000 cm⁻¹ (C-H) |

Data Contradiction: How can researchers resolve discrepancies in reported reaction yields for silane derivatives?

Methodological Answer:

Discrepancies often arise from:

- Catalyst Activity : Batch-to-batch variability in Pt catalysts. Solution: Standardize catalyst loading (e.g., 0.1–1 mol%) .

- Moisture Sensitivity : Trace H₂O hydrolyzes silanes. Solution: Rigorous solvent drying (e.g., molecular sieves) and inert atmosphere .

- Reaction Monitoring : Use in situ FTIR or GC to track reactant consumption .

Application: How is this compound applied in surface modification?

Methodological Answer:

The compound forms hydrophobic coatings via covalent bonding to hydroxylated surfaces (e.g., glass, silicon wafers):

Q. Performance Metrics :

- Contact Angle : >110° (hydrophobicity) .

- Stability : Resists delamination under aqueous or thermal stress .